4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran
Overview
Description
4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran is a chemical compound with the molecular formula C11H12BrNO4 and a molecular weight of 302.12 g/mol . It is characterized by the presence of a bromine atom and a nitro group attached to a phenoxy group, which is further connected to a tetrahydro-2H-pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran typically involves the following steps:
Bromination: The starting material, 4-nitrophenol, undergoes bromination to introduce the bromine atom at the 2-position of the phenol ring.
Etherification: The brominated product is then reacted with tetrahydro-2H-pyran under basic conditions to form the desired ether linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom is susceptible to nucleophilic substitution reactions, where it can be replaced by another atom or group.
Reduction: The nitro group can potentially undergo reduction to an amine group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Typical reducing agents include hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) or iron powder in acidic conditions.
Major Products
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using sodium methoxide (NaOCH3) can yield 4-(2-methoxy-4-nitrophenoxy)tetrahydro-2H-pyran.
Reduction: Reduction of the nitro group yields 4-(2-bromo-4-aminophenoxy)tetrahydro-2H-pyran.
Scientific Research Applications
4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran has several scientific research applications, including:
Mechanism of Action
. its derivatives may interact with specific molecular targets and pathways, depending on the functional groups present and their modifications.
Comparison with Similar Compounds
Similar Compounds
4-(2-Bromo-4-nitrophenoxy)oxane: This compound is structurally similar but lacks the tetrahydro-2H-pyran ring.
4-(2-Bromo-4-nitrophenyl)-4-hydroxypiperidine: This compound contains a piperidine ring instead of a tetrahydro-2H-pyran ring.
Uniqueness
4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran is unique due to the combination of its bromine and nitro substituents on the phenoxy group, along with the tetrahydro-2H-pyran ring
Properties
IUPAC Name |
4-(2-bromo-4-nitrophenoxy)oxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO4/c12-10-7-8(13(14)15)1-2-11(10)17-9-3-5-16-6-4-9/h1-2,7,9H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKAVPMKTKFJEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=C2)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674790 | |
Record name | 4-(2-Bromo-4-nitrophenoxy)oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-62-7 | |
Record name | 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Bromo-4-nitrophenoxy)oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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